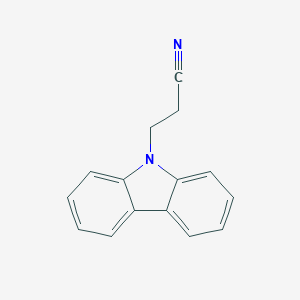
3-(9H-carbazol-9-yl)propanenitrile
Overview
Description
3-(9H-carbazol-9-yl)propanenitrile is an asymmetric bipolar and high-triplet-energy (ET= 3.03 eV) phosphorescent host material . It could be used for hosting blue, green, red, and white light-emitting TADF-OLED devices .
Synthesis Analysis
The precursor 3-(9H-carbazol-9-yl)propanehydrazide was synthesized by the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol .Molecular Structure Analysis
The structure of the poly(3-(9H-carbazol-9-yl)propanenitrile) was elucidated by nuclear magnetic resonance (1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
A film of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) was prepared on a platinum (Pt) electrode surface by oxidative electro-polymerization of 3-(9H-carbazol-9-yl)propanenitrile monomer . The polymerization reaction was performed in a reaction medium containing the monomer, and 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV .Physical And Chemical Properties Analysis
The weight average molecular weight (Mw) of the electrochemically synthesized poly(3-(9H-carbazol-9-yl)propanenitrile) was determined using gel permeation chromatography (GPC), where it was found that the Mw of the polymer is equal to 37900 g/mol . The conductivity of poly(3-(9H-carbazol-9-yl)propanenitrile) was found to be 1.62x10-4 S/cm .Scientific Research Applications
Summary of the Application
“3-(9H-carbazol-9-yl)propanenitrile” is used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), a material with promising potential for application in bistable memory devices .
Methods of Application or Experimental Procedures
The carbazole heterocycle of “3-(9H-carbazol-9-yl)propanenitrile” is incorporated as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This facilitates resistive switching by the applied voltage . Thin films of the polymer are sandwiched between Al or Au and ITO electrodes .
Results or Outcomes
The device exhibits rewriteable flash memory behavior with bistable conductivity with a setting voltage ranging from 2 to 4.5 V, achieving a current ON/OFF ratio exceeding 100 . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The resistive switching has been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Future Directions
The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, along with its physical, photophysical, and electrical properties, revealing its promising potential for the application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage . This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers highlighting its potential as a suitable material for organic memory devices .
properties
IUPAC Name |
3-carbazol-9-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSRHMFASEGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920382 | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)propanenitrile | |
CAS RN |
5337-01-9 | |
| Record name | Carbazole-9-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


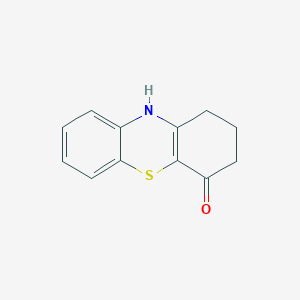
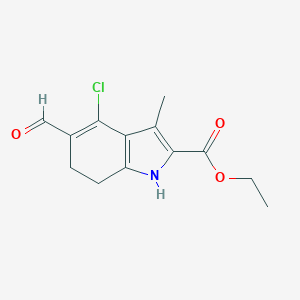
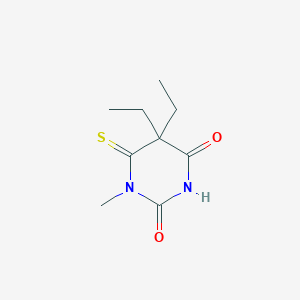
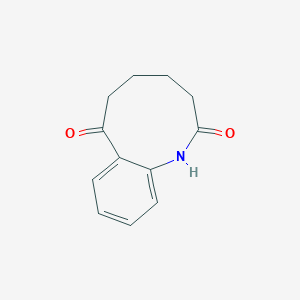
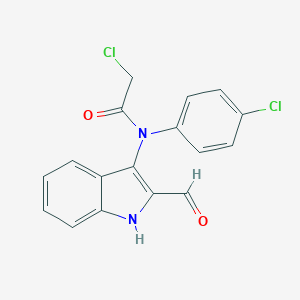
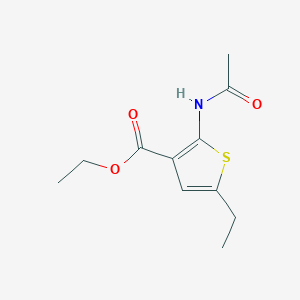
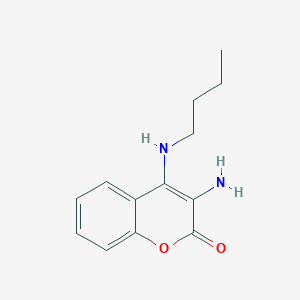
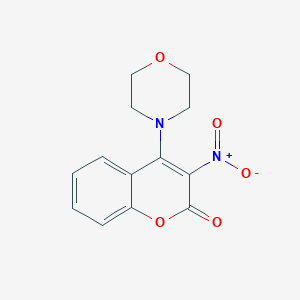

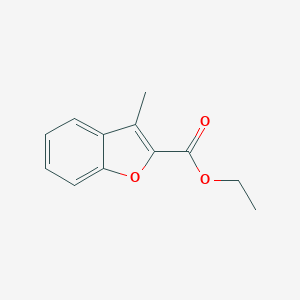
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
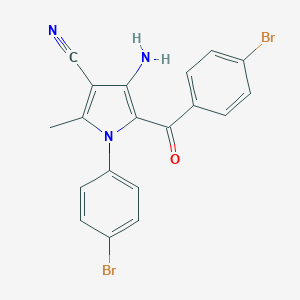

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)